4'-Deschoro-4'triazole propiconazole
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Overview
Description
4’-Deschoro-4’triazole propiconazole is a chemical compound with the molecular formula C17H19ClN6O2 and a molecular weight of 374.825 g/mol . It is a derivative of propiconazole, a triazole fungicide widely used in agriculture to protect crops from fungal infections . The compound is characterized by its triazole ring, which is known for its antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Deschoro-4’triazole propiconazole typically involves the reaction of propiconazole with a deschlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 4’-Deschoro-4’triazole propiconazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-Deschoro-4’triazole propiconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
4’-Deschoro-4’triazole propiconazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-Deschoro-4’triazole propiconazole involves the inhibition of the enzyme 14-alpha demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the formation of the fungal cell membrane, leading to cell death . The molecular targets include the fungal 14-alpha demethylase enzyme, and the pathways involved are related to ergosterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Propiconazole: The parent compound, widely used as a fungicide.
Tebuconazole: Another triazole fungicide with similar antifungal properties.
Fluconazole: A triazole used in medical applications to treat fungal infections.
Uniqueness
4’-Deschoro-4’triazole propiconazole is unique due to its specific structural modifications, which may enhance its antifungal activity or alter its spectrum of activity compared to other triazole compounds . Its deschlorinated structure differentiates it from propiconazole and may result in different biological properties .
Properties
Molecular Formula |
C17H19ClN6O2 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-[3-chloro-4-[(2S,4S)-2-propyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H19ClN6O2/c1-2-3-16-25-8-17(26-16,7-23-11-19-9-21-23)14-5-4-13(6-15(14)18)24-12-20-10-22-24/h4-6,9-12,16H,2-3,7-8H2,1H3/t16-,17-/m0/s1 |
InChI Key |
OXPFJKPBXCBPCM-IRXDYDNUSA-N |
Isomeric SMILES |
CCC[C@H]1OC[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)N4C=NC=N4)Cl |
Canonical SMILES |
CCCC1OCC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)N4C=NC=N4)Cl |
Origin of Product |
United States |
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